molecular formula C8H7NOS B1296504 6-Methoxybenzothiazole CAS No. 2942-13-4

6-Methoxybenzothiazole

Cat. No. B1296504
CAS RN: 2942-13-4
M. Wt: 165.21 g/mol
InChI Key: AHOIGFLSEXUWNV-UHFFFAOYSA-N
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Description

6-Methoxybenzothiazole is an intermediate used to prepare novel series of Schiff bases and 4-thiazolidinones . It is also used in the synthesis of 2-cyano-6-methoxybenzothiazole .


Synthesis Analysis

The synthesis of 6-Methoxybenzothiazole involves the use of 2-amino-6-methoxybenzothiazole as a starting material . This compound is then acylated with 3-chloropropionyl chloride. After substitution of chlorine in 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide by different piperazine derivatives, the target compounds are obtained .


Molecular Structure Analysis

The molecular structure of 6-Methoxybenzothiazole has been studied using various spectroscopic techniques including FT-IR, 1H NMR, 13C NMR, UV–Vis, and mass spectra . The crystal structure of the compound has been determined using X-ray diffraction .


Chemical Reactions Analysis

6-Methoxybenzothiazole undergoes various chemical reactions. For instance, it can be converted into 2-cyano-6-methoxybenzothiazole via the Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole .


Physical And Chemical Properties Analysis

6-Methoxybenzothiazole appears as a fine off-white to light tan powder . It is slightly soluble in water .

Scientific Research Applications

Synthesis of Chemiluminescent Compounds

6-Methoxybenzothiazole is a crucial precursor in the synthesis of chemiluminescent compounds, notably Firefly luciferin. Its importance lies in medicinal diagnostics, biochemistry, and forensic trace analysis due to its role in efficient chemiluminescence systems (Würfel et al., 2012).

Biological Evaluation Against Bacterial Strains

This compound has been investigated for its antibacterial activity against various microorganisms, including both Gram-positive and Gram-negative bacteria. It serves as a base for synthesizing derivatives with potential antibacterial properties (Juber et al., 2020).

Production of Basic Dyes

In the dye industry, 6-Methoxybenzothiazole is used in the production of basic dyes, a process that involves diazotization at elevated temperatures. This method is seen as a technological improvement in dye manufacturing (Penchev et al., 1991).

Synthesis for Industrial Application

The compound is a key intermediate in dye production and in creating Firefly Luciferin. Modifications in its synthesis, like using sodium thiocyanate and gradient temperature control, have made the process more suitable for industrial applications (Xiao-jun, 2011).

Safety And Hazards

6-Methoxybenzothiazole is considered hazardous. It is toxic if swallowed and is suspected of causing genetic defects . It should be handled with care, using personal protective equipment as required .

Future Directions

Research is ongoing to develop novel compounds with enhanced activity by blocking the 6-position of benzothiazole with side chains of different polarities . These compounds are being evaluated for their potential as anthelmintics .

properties

IUPAC Name

6-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOIGFLSEXUWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325459
Record name 6-Methoxybenzothiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxybenzothiazole

CAS RN

2942-13-4
Record name 6-Methoxybenzothiazole
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Record name 6-Methoxybenzothiazole
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Record name 2942-13-4
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Record name 6-Methoxybenzothiazole
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Synthesis routes and methods I

Procedure details

2-Amino-6-methoxybenzothiazole (9.0 g) in dry DMF (10 ml) was added dropwise over 35 minutes to a stirred solution of t-butyl nitrite (9.9 ml) in DMF (40 ml) at 65° C. The temperature of the mixture was kept <73° C. during the addition. On complete addition of the solution of benzothiazole, the dark red solution was stirred for an additional 15 minutes, cooled to ambient temperature then poured into dilute hydrochloric acid (200 ml) and diluted with brine. The dark red suspension was extracted with diethyl ether and the solid filtered then washed with further water and diethyl ether. The diethyl ether extracts were combined and the aqueous fraction re-extracted with ethyl acetate. The organic fractions were combined, washed with water and dried over magnesium sulphate then evaporated to give a brown solid. The solid was purified by flash column chromatography on silica gel (40-60 mesh) eluting with hexane/ethyl acetate (4:1 by volume) to give 6-methoxybenzothiazole as a colourless solid (2.1 g).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9.9 mL
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reactant
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Quantity
10 mL
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Quantity
40 mL
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0 (± 1) mol
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reactant
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Quantity
200 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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